Technical Whitepaper: Structural Elucidation, Synthesis, and Characterization of 2-Ethyl-1-(2-phenoxypropanoyl)piperidine
Technical Whitepaper: Structural Elucidation, Synthesis, and Characterization of 2-Ethyl-1-(2-phenoxypropanoyl)piperidine
Executive Summary
This technical guide provides an in-depth analysis of 2-ethyl-1-(2-phenoxypropanoyl)piperidine , a highly functionalized heterocyclic amide. With a molecular weight of 261.36 g/mol , this sterically hindered scaffold presents unique stereochemical dynamics and physicochemical properties. This document outlines the structural deconstruction, a field-proven synthetic methodology, and the analytical frameworks required for its validation in drug discovery and agrochemical research.
Structural Deconstruction and Stereochemical Dynamics
The architecture of 2-ethyl-1-(2-phenoxypropanoyl)piperidine is built upon a central piperidine ring[1], substituted at the 2-position with an ethyl group, and N-acylated with a 2-phenoxypropanoyl moiety.
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Molecular Formula : C16H23NO2
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Stereochemistry : The molecule possesses two distinct chiral centers: the C2 carbon of the piperidine ring and the alpha-carbon of the propanoyl group. This dual-stereocenter configuration results in four possible stereoisomers (two diastereomeric pairs). In pharmacological development, managing the stereochemistry of such C16H23NO2 piperidine derivatives (e.g., the structurally related dissociative anesthetic Etoxadrol[2]) is critical due to divergent biological activities among enantiomers.
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Conformational Isomerism : As an N-acyl piperidine, the partial double-bond character of the amide C-N bond restricts rotation, leading to distinct cis and trans rotamers. This phenomenon fundamentally alters the molecule's 3D topography and must be accounted for during analytical characterization.
Physicochemical Profiling
Quantitative data is essential for predicting the pharmacokinetic (ADME) behavior and synthetic mass balance of this scaffold.
| Parameter | Value |
| Chemical Name | 2-ethyl-1-(2-phenoxypropanoyl)piperidine |
| Molecular Formula | C16H23NO2 |
| Molecular Weight | 261.36 g/mol |
| Monoisotopic / Exact Mass | 261.1729 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Ether Oxygen) |
| Rotatable Bonds | 5 |
Note: Precursor data for the nucleophile 2-ethylpiperidine (MW 113.20 g/mol ) validates the mass balance of the synthetic route[3].
Rational Synthetic Workflow
Synthesizing sterically hindered amides requires careful selection of coupling reagents. The alpha-substitution (2-ethyl) on the piperidine ring significantly reduces the nucleophilicity of the secondary amine due to steric shielding.
Synthetic pathway for 2-ethyl-1-(2-phenoxypropanoyl)piperidine via amide coupling.
Protocol: High-Efficiency Amide Coupling (Self-Validating System)
To overcome the steric hindrance of 2-ethylpiperidine, a uronium-based coupling reagent (HATU) is employed over traditional carbodiimides (EDC/DCC).
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Activation : Dissolve 1.0 equivalent of 2-phenoxypropanoic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.1 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality : HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the electrophile.
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Nucleophilic Addition : Dropwise addition of 1.1 equivalents of 2-ethylpiperidine[3] at 0°C, followed by warming to room temperature (20°C) for 12 hours.
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Causality : The dropwise addition at 0°C prevents exothermic degradation of the active ester, while the extended room-temperature stirring provides the kinetic energy required for the hindered amine to successfully attack the carbonyl carbon.
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Quench and Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Causality : NH₄Cl neutralizes excess DIPEA and protonates unreacted amine, partitioning them into the aqueous phase while leaving the neutral amide product in the organic phase.
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Purification : Wash the combined organic layers with 5% LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Analytical Validation & Quality Control
A self-validating protocol requires rigorous analytical confirmation to ensure the correct linkage and purity.
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LC-MS Analysis : Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 262.18, confirming the molecular weight of 261.36 g/mol .
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NMR Spectroscopy : The ¹H NMR spectrum will exhibit complexity due to amide rotamers. The 2-ethylpiperidine alpha-proton will appear as two distinct multiplets (ratio dependent on solvent, typically ~3:1 in CDCl₃) reflecting the syn and anti conformations relative to the carbonyl oxygen. The phenoxy ether protons will resonate clearly in the aromatic region (δ 6.8 - 7.3 ppm).
Structure-property relationships (SPR) of the target molecule's functional groups.
Application Landscape
Derivatives combining piperidine rings with phenoxyalkyl moieties are frequently explored in medicinal chemistry. While 2-substituted piperidines (like 2-phenylpiperidine[4]) serve as critical pharmacophores in neuroactive compounds, the addition of the phenoxypropanoyl group shifts the molecule's profile. The 2-ethyl-1-(2-phenoxypropanoyl)piperidine scaffold offers a unique combination of lipophilicity, metabolic stability (via the amide bond), and spatial complexity. This makes it a highly valuable intermediate for custom library synthesis in drug discovery (e.g., allosteric modulators) and agrochemical development.
References
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2-Ethylpiperidine - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
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Piperidine Source: Wikipedia URL: [Link]
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2-Phenylpiperidine | C11H15N | CID 103020 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
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Etoxadrol | C16H23NO2 | CID 14208380 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
